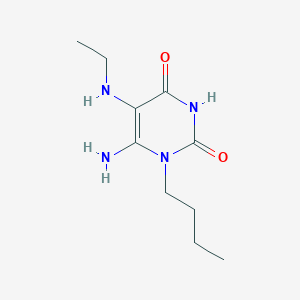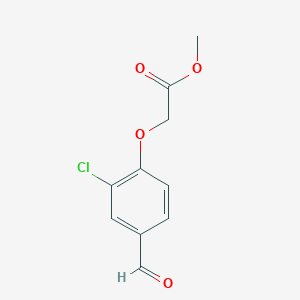![molecular formula C20H22N2O3 B2496129 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide CAS No. 921777-20-0](/img/structure/B2496129.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide" often involves multicomponent reactions, showcasing the chemical versatility and potential for creating diverse derivatives. For instance, novel benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized from an N-alkylated benzimidazole 2-carboxaldehyde, demonstrating the synthetic routes to these compounds can yield good to excellent results (Almansour et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of such compounds. The structural determination is essential for understanding the compound's reactivity and potential applications. The molecular structure of related compounds has been elucidated, showing diverse functionalities and potential for further chemical modifications (Mamari & Lawati, 2019).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, enabling the synthesis of complex heterocyclic structures. These reactions underscore the compounds' reactivity and the possibility of generating novel molecules with unique properties (Shaabani et al., 2010).
科学的研究の応用
Synthesis and Structural Analysis
Research into the synthesis and crystal structure of related compounds provides foundational knowledge for understanding the applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide. For instance, the synthesis of novel fused oxazapolycyclic skeletons demonstrates the potential for creating new materials with unique properties, such as strong blue emission in specific solvents, indicating potential applications in photonic and electronic materials (Petrovskii et al., 2017).
Computational Studies and Material Properties
The computational studies of benzimidazole-tethered oxazepine hybrids, including their molecular structure, charge distributions, and non-linear optical (NLO) properties, highlight their potential as candidates for NLO applications. This suggests that compounds with similar structural frameworks could be explored for their electronic and optical applications, enhancing the development of advanced materials (Almansour et al., 2016).
Photophysical Properties
The unique photophysical properties associated with compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide, such as strong blue emission, offer insights into their potential use in developing photonic devices and materials that require specific emission characteristics for applications in displays, sensors, and other optoelectronic devices.
Chemical Reactivity and Synthesis Applications
Studies focusing on the reactivity and synthesis of related compounds provide valuable information on the chemical behavior and synthetic applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide. For example, the efficient synthesis of novel benzamide derivatives highlights the versatility of related structures in chemical synthesis, potentially leading to the development of new drugs and materials with tailored properties (Satyanarayana et al., 2021).
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-5-6-14(9-13(12)2)18(23)21-15-7-8-17-16(10-15)22-19(24)20(3,4)11-25-17/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFCOVMTYBTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)






![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)




![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)